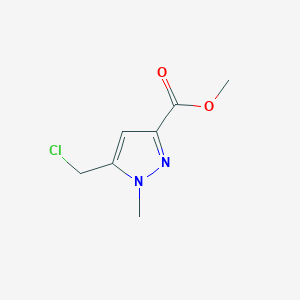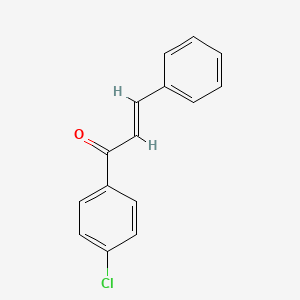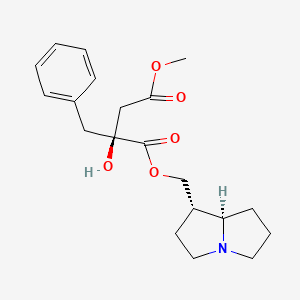![molecular formula C20H17F6N3O2 B3034879 2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 245039-15-0](/img/structure/B3034879.png)
2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
Overview
Description
2-(Dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide, commonly known as DMTFPP, is a versatile and important organic compound used in a variety of scientific research applications. It is a member of the heterocyclic compounds, which are compounds containing a ring structure of atoms from different elements. DMTFPP is a colorless crystalline solid that is insoluble in water, but soluble in many organic solvents. It can be synthesized in a variety of ways, making it a useful compound for a wide range of scientific research applications.
Scientific Research Applications
DMTFPP is a versatile compound that is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, polymers, and other compounds used in research. It is also used in the synthesis of fluorescent dyes, which are used in a range of biochemical and physiological studies. It is also used in the synthesis of organic compounds used in organic photovoltaics, which are used to convert light into electricity.
Mechanism of Action
The mechanism of action of DMTFPP is not well understood. However, it is believed that it acts as a Lewis acid, which means it can form a bond with a Lewis base, such as a proton or an electron pair. This bond formation helps to stabilize the compound and can help to facilitate the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMTFPP are not well understood. However, it is believed that it may have some effect on the nervous system, as it is a member of the heterocyclic compounds. It is also believed that it may have some effect on the cardiovascular system, as it is a member of the heterocyclic compounds.
Advantages and Limitations for Lab Experiments
The advantages of using DMTFPP in lab experiments include its versatility and its ability to be synthesized in a variety of ways. It is also relatively easy to handle and store, as it is a colorless crystalline solid that is insoluble in water. The main limitation of using DMTFPP in lab experiments is its potential toxicity, as it is a member of the heterocyclic compounds.
Future Directions
There are a number of potential future directions for research involving DMTFPP. These include further research into its mechanism of action, its potential biochemical and physiological effects, and its potential applications in organic photovoltaics. Additionally, further research into its synthesis methods and its potential toxicity could provide valuable insights into its potential uses in scientific research. Finally, further research into its potential applications in drug synthesis and its potential applications in fluorescent dyes could provide valuable insights into its potential uses in scientific research.
properties
IUPAC Name |
2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N3O2/c1-29(2)11-16(17(30)27-14-7-3-5-12(9-14)19(21,22)23)18(31)28-15-8-4-6-13(10-15)20(24,25)26/h3-11H,1-2H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXSQWQWTJHWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)
![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)
![(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B3034805.png)




![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)


